COUMARIN, 4-HYDROXY-3-(o-TOLYL)- COUMARIN, 4-HYDROXY-3-(o-TOLYL)-
Brand Name: Vulcanchem
CAS No.: 73791-18-1
VCID: VC20616322
InChI: InChI=1S/C16H12O3/c1-10-6-2-3-7-11(10)14-15(17)12-8-4-5-9-13(12)19-16(14)18/h2-9,17H,1H3
SMILES:
Molecular Formula: C16H12O3
Molecular Weight: 252.26 g/mol

COUMARIN, 4-HYDROXY-3-(o-TOLYL)-

CAS No.: 73791-18-1

Cat. No.: VC20616322

Molecular Formula: C16H12O3

Molecular Weight: 252.26 g/mol

* For research use only. Not for human or veterinary use.

COUMARIN, 4-HYDROXY-3-(o-TOLYL)- - 73791-18-1

Specification

CAS No. 73791-18-1
Molecular Formula C16H12O3
Molecular Weight 252.26 g/mol
IUPAC Name 4-hydroxy-3-(2-methylphenyl)chromen-2-one
Standard InChI InChI=1S/C16H12O3/c1-10-6-2-3-7-11(10)14-15(17)12-8-4-5-9-13(12)19-16(14)18/h2-9,17H,1H3
Standard InChI Key VQGWOYFTFPZGBZ-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CC=C1C2=C(C3=CC=CC=C3OC2=O)O

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

Coumarin, 4-hydroxy-3-(o-tolyl)-, systematically named 4-hydroxy-3-(2-methylphenyl)chromen-2-one, belongs to the coumarin family of benzopyrone derivatives. Its IUPAC name reflects the hydroxyl group at position 4 and the o-tolyl substituent at position 3 on the coumarin scaffold . Key identifiers include:

PropertyValueSource
Molecular FormulaC₁₆H₁₂O₃
Molecular Weight252.26 g/mol
CAS Registry Number73791-18-1
SMILESCC1=CC=CC=C1C2=C(C3=CC=CC=C3OC2=O)O
InChIKeyVQGWOYFTFPZGBZ-UHFFFAOYSA-N

Tautomerism and Electronic Structure

The compound exhibits keto-enol tautomerism, common to 4-hydroxycoumarins. The enol form dominates in solution due to intramolecular hydrogen bonding between the hydroxyl group and the lactone carbonyl . Density functional theory (DFT) calculations predict planar geometry, with the o-tolyl group inducing slight steric hindrance, influencing reactivity at the 3-position .

Synthetic Methodologies

Core Synthesis from 4-Hydroxycoumarin

The primary route involves Friedel-Crafts alkylation of 4-hydroxycoumarin with o-tolyl magnesium bromide, followed by acid-catalyzed cyclization . Alternative methods include:

  • Stepwise Acylation-Cyclization:

    • React 4-hydroxycoumarin with methyl bromoacetate to form methyl 2-(coumarin-4-yloxy)acetate.

    • Condense with o-tolualdehyde under acidic conditions to introduce the o-tolyl group .

Functionalization Strategies

Derivatives are synthesized via:

  • Schiff Base Formation: Reaction with o-tolualdehyde yields imine intermediates, which undergo cyclization with mercaptoacetic acid to form thiazolidinone-fused coumarins .

  • O-Acylation: Acetylation of the 4-hydroxy group using acetic anhydride enhances solubility for pharmacological assays .

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Key IR absorptions (KBr, cm⁻¹):

  • Lactone C=O Stretch: 1,715–1,699

  • O-H Stretch (Hydroxyl): 3,437–3,422 (broad)

  • Aromatic C-H Stretch: 3,043

Nuclear Magnetic Resonance (NMR)

¹H-NMR (CDCl₃, δ ppm):

  • Aromatic Protons: 7.27–8.12 (m, 4H, coumarin ring)

  • o-Tolyl Methyl: 2.92 (s, 3H, CH₃)

  • Hydroxyl Proton: 17.17–16.73 (broad singlet)

¹³C-NMR:

  • Lactone Carbonyl: 160.2 ppm

  • Quaternary Carbons (C-3, C-4): 152.1, 148.9 ppm

Reactivity and Derivative Formation

Electrophilic Substitution

The electron-rich coumarin ring facilitates electrophilic attacks at positions 6 and 8. Nitration studies show preferential substitution at C-6 when reacted with nitric acid/sulfuric acid .

Cyclocondensation Reactions

Reaction with mercaptoacetic acid produces thiazolidinone hybrids (e.g., N-[4-oxo-2-(o-tolyl)thiazolidin-3-yl]-2-[(coumarin-4-yl)oxy]acetamide), confirmed by MS and elemental analysis . These derivatives exhibit enhanced bioactivity compared to the parent compound .

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